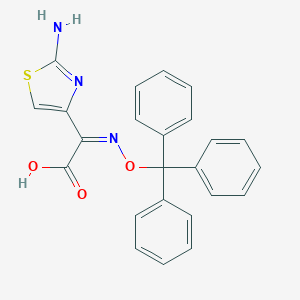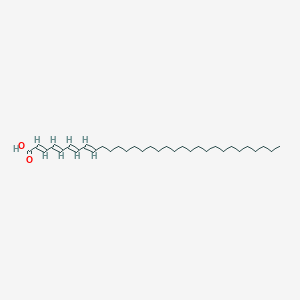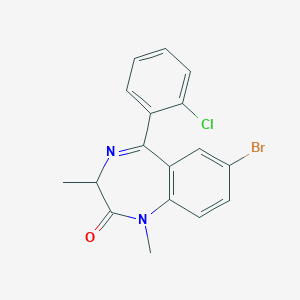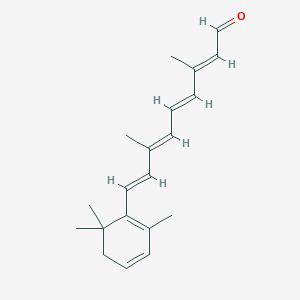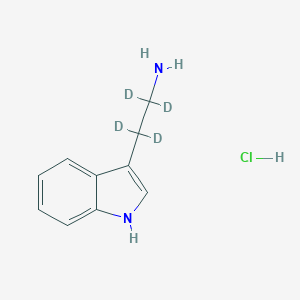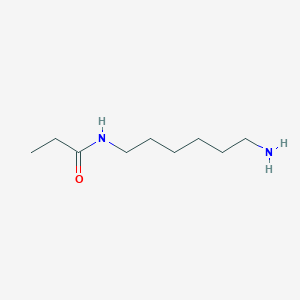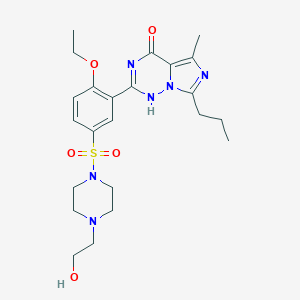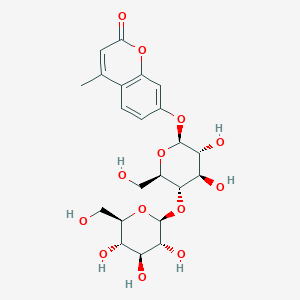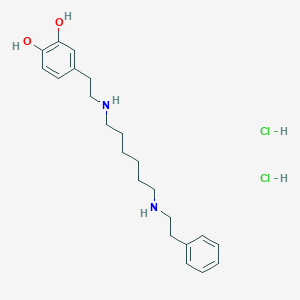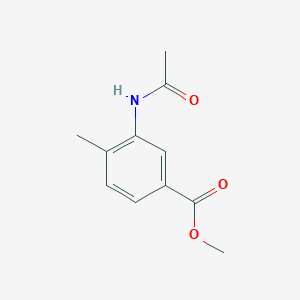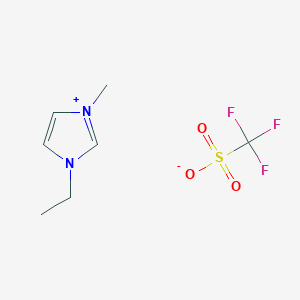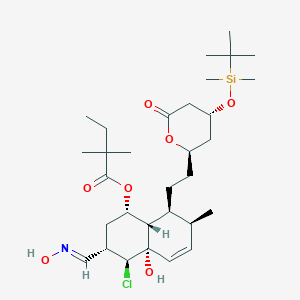![molecular formula C9H17NO B138548 (1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol CAS No. 156366-41-5](/img/structure/B138548.png)
(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol, also known as (R,R)-2-Azabicyclo[3.3.0]oct-5-ene-2-ethanol or ABOE, is a bicyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. ABOE is a chiral compound, meaning it has two enantiomers, (1R,5R)-ABOE and (1S,5S)-ABOE, which have different physical and chemical properties. In
Applications De Recherche Scientifique
(1R,5R)-ABOE has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to be a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), which is involved in several physiological processes, including learning and memory, attention, and addiction. (1R,5R)-ABOE has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The α4β2 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine or other agonists. (1R,5R)-ABOE binds to the α4β2 nAChR with high affinity and selectivity, leading to the activation of the receptor and the influx of cations such as calcium and sodium into the cell. This activation has been shown to enhance neurotransmitter release, improve cognitive function, and protect against neurotoxicity.
Effets Biochimiques Et Physiologiques
In addition to its effects on the α4β2 nAChR, (1R,5R)-ABOE has been shown to have other biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters, leading to enhanced reward and reinforcement. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1R,5R)-ABOE in lab experiments is its high selectivity and potency for the α4β2 nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using (1R,5R)-ABOE is its relatively short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several potential future directions for research on (1R,5R)-ABOE. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of the α4β2 nAChR in addiction and other behaviors. Additionally, there is potential for the development of new analogs of (1R,5R)-ABOE with improved pharmacological properties.
Méthodes De Synthèse
There are several methods for synthesizing (1R,5R)-ABOE, including the reduction of (1R,5R)-2-azabicyclo[3.3.0]oct-5-ene-2-carboxylic acid, the reduction of (1R,5R)-2-azabicyclo[3.3.0]oct-5-ene-2-carbaldehyde, and the reductive amination of 2-cyclohexenone with (1R,5R)-2-azabicyclo[3.3.0]octan-5-amine. The most commonly used method is the reduction of (1R,5R)-2-azabicyclo[3.3.0]oct-5-ene-2-carboxylic acid using sodium borohydride or lithium aluminum hydride as the reducing agent.
Propriétés
Numéro CAS |
156366-41-5 |
|---|---|
Nom du produit |
(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]ethanol |
InChI |
InChI=1S/C9H17NO/c11-7-6-10-5-4-8-2-1-3-9(8)10/h8-9,11H,1-7H2/t8-,9-/m1/s1 |
Clé InChI |
XPVLUCHJPPVGCU-RKDXNWHRSA-N |
SMILES isomérique |
C1C[C@@H]2CCN([C@@H]2C1)CCO |
SMILES |
C1CC2CCN(C2C1)CCO |
SMILES canonique |
C1CC2CCN(C2C1)CCO |
Synonymes |
Cyclopenta[b]pyrrole-1(2H)-ethanol, hexahydro-, (3aR,6aR)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




